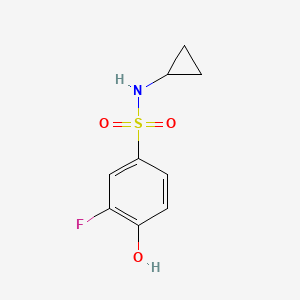
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a fluorine atom, and a hydroxy group attached to a benzene ring, along with a sulfonamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 3-fluoro-4-hydroxybenzenesulfonamide, is prepared by sulfonation of 3-fluoro-4-hydroxybenzene.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, which involves the use of cyclopropyl bromide and a suitable base such as potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the sulfonation and cyclopropylation reactions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclopropyl-3-fluoro-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in those pathways.
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide can be compared with other similar compounds such as:
N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-Cyclopropyl-3-hydroxybenzenesulfonamide: Lacks the fluorine atom and has a different position for the hydroxy group, leading to different chemical properties.
N-Cyclopropyl-3,4-difluorobenzenesulfonamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.
Propriétés
Formule moléculaire |
C9H10FNO3S |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2H2 |
Clé InChI |
HSWIFPGYVADTOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

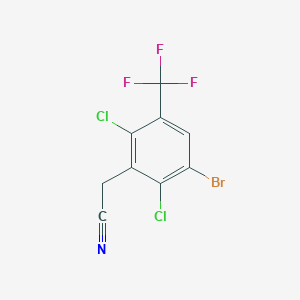
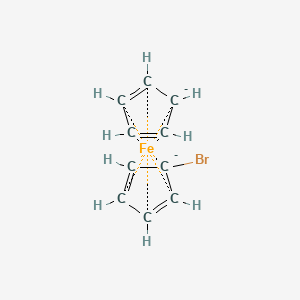
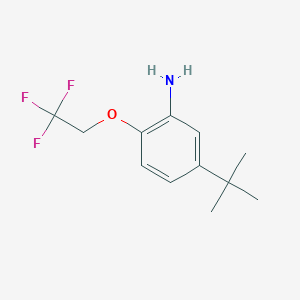
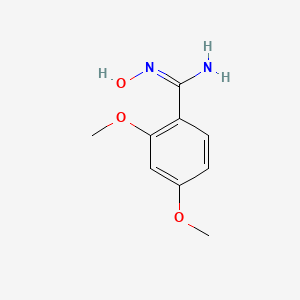
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)


![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
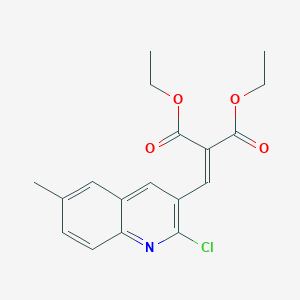

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)

